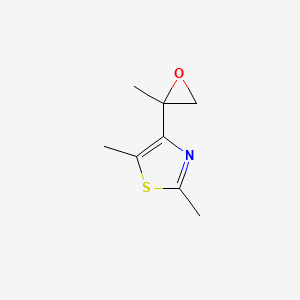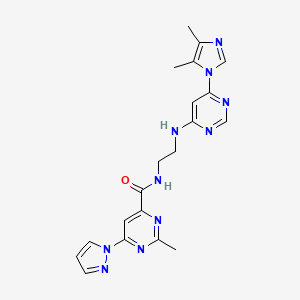
2,5-Dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole, also known as DMMT, is a synthetic compound that has been extensively studied for its biological activity. It belongs to the class of thiazole compounds and is known to possess a variety of pharmacological properties.
Wirkmechanismus
The mechanism of action of 2,5-Dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole is not fully understood. However, it has been proposed that 2,5-Dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole exerts its pharmacological effects by modulating the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 2,5-Dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole has also been found to activate the gamma-aminobutyric acid (GABA) receptor, which is responsible for the inhibitory neurotransmission in the brain.
Biochemical and Physiological Effects:
2,5-Dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole has been found to possess a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. 2,5-Dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole has also been found to increase the levels of GABA in the brain, leading to the inhibition of neuronal activity. It has been shown to possess anticonvulsant activity by reducing the excitability of neurons in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
2,5-Dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole has several advantages for lab experiments. It is easy to synthesize and purify, and its pharmacological effects can be easily measured using various assays. However, 2,5-Dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole has some limitations for lab experiments. It is a synthetic compound and may not accurately reflect the pharmacological effects of natural compounds. Additionally, the mechanism of action of 2,5-Dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole is not fully understood, making it difficult to design experiments that specifically target its pharmacological effects.
Zukünftige Richtungen
There are several future directions for the study of 2,5-Dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole. One direction is to further investigate its anticancer activity and to develop it as a potential cancer therapy. Another direction is to study its effects on other neurological disorders, such as epilepsy and anxiety. Additionally, the mechanism of action of 2,5-Dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole needs to be further elucidated to design more specific experiments to study its pharmacological effects.
Conclusion:
In conclusion, 2,5-Dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole is a synthetic compound that has been extensively studied for its biological activity. It possesses a variety of pharmacological properties, including anti-inflammatory, analgesic, and anticonvulsant activities. 2,5-Dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole has also been found to possess anticancer activity by inhibiting the growth of cancer cells. While the mechanism of action of 2,5-Dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole is not fully understood, it has been proposed that it modulates the activity of certain enzymes and receptors in the body. 2,5-Dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole has several advantages for lab experiments, but its limitations need to be taken into consideration. There are several future directions for the study of 2,5-Dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole, including investigating its anticancer activity and studying its effects on other neurological disorders.
Synthesemethoden
2,5-Dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole can be synthesized by reacting 2-methyloxirane with 2-amino-2-methylpropanethiol in the presence of a base. The reaction proceeds via the formation of an intermediate, which is then cyclized to form 2,5-Dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole. The yield of this reaction is high, and the purity of the product can be easily achieved by recrystallization.
Wissenschaftliche Forschungsanwendungen
2,5-Dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole has been extensively studied for its biological activity. It has been found to possess a variety of pharmacological properties, including anti-inflammatory, analgesic, and anticonvulsant activities. It has also been found to possess anticancer activity by inhibiting the growth of cancer cells. 2,5-Dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole has been shown to have a selective toxicity towards cancer cells, making it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
2,5-dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c1-5-7(8(3)4-10-8)9-6(2)11-5/h4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBIJGNBYVFPQQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C)C2(CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B2831626.png)
![(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2831627.png)
![3-Methyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]-2-oxo-1,3-benzoxazole-5-sulfonamide](/img/structure/B2831628.png)
![3-bromo-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2831632.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2831634.png)

![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2831637.png)
![3-(3,4-dimethylphenyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one](/img/no-structure.png)


![6-(1H-imidazol-1-yl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2831643.png)

![2-[1-[(3,4-Dichlorophenyl)methyl]azetidin-3-yl]triazole](/img/structure/B2831647.png)